Scalable Synthesis: 20‑g Batch Production of 9‑Amino(9‑deoxy)epi‑dihydroquinine
The synthesis of 9‑amino(9‑deoxy)epi‑dihydroquinine (compound 5) has been validated on a multigram scale, with a convenient hydrogenation (Pd/C) procedure enabling the preparation of 20 g batches [1]. This scale‑up capability is a critical differentiator for industrial or academic procurement, as it ensures consistent catalyst availability for large‑scale asymmetric reactions, contrasting with many custom‑synthesized organocatalysts that are only available in milligram quantities.
| Evidence Dimension | Synthesis Scale‑up Feasibility |
|---|---|
| Target Compound Data | 20 g batch achieved via hydrogenation (Pd/C) of mesylate precursor |
| Comparator Or Baseline | Other 9‑amino(9‑deoxy)epi‑cinchona alkaloids (e.g., quinine‑derived compound 1) and thiourea catalysts typically synthesized on 1–5 g scale |
| Quantified Difference | 4× to 20× larger demonstrated batch size |
| Conditions | Hydrogenation using Pd/C catalyst; described in Nature Protocols, 2013 |
Why This Matters
Demonstrated scalability to 20 g enables procurement for pilot‑plant studies or continuous‑flow chemistry, reducing the risk of supply chain interruptions.
- [1] Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8, 325–344. https://doi.org/10.1038/nprot.2012.155. View Source
